4-Cyanophenyl 4-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(2-methoxyethoxy)benzoate is a chemical compound known for its unique structure and properties. It is composed of a cyanophenyl group and a methoxyethoxy benzoate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(2-methoxyethoxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(2-methoxyethoxy)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Cyanophenyl-4’-methylbenzoate
Uniqueness
4-Cyanophenyl 4-(2-methoxyethoxy)benzoate stands out due to its unique combination of a cyanophenyl group and a methoxyethoxy benzoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential use in drug development further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
67131-95-7 |
---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C17H15NO4/c1-20-10-11-21-15-8-4-14(5-9-15)17(19)22-16-6-2-13(12-18)3-7-16/h2-9H,10-11H2,1H3 |
InChI Key |
GZWYXGHWXMIYOP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.